molecular formula C18H15N5O2 B10910816 4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine

4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine

Cat. No.: B10910816
M. Wt: 333.3 g/mol
InChI Key: QHLWBESVURVROX-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone is a complex organic compound that combines the structural features of nitrobenzaldehyde and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone typically involves the condensation reaction between 2-nitrobenzaldehyde and 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 2-Aminobenzaldehyde derivatives.

    Oxidation: 2-Nitrobenzoic acid derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the production of dyes and other organic compounds.

    1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazine: Another precursor, used in the synthesis of various hydrazone derivatives with potential biological activity.

Uniqueness

2-Nitrobenzaldehyde 1-(4-Methyl-6-Phenyl-2-Pyrimidinyl)Hydrazone is unique due to the combination of the nitrobenzaldehyde and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H15N5O2/c1-13-11-16(14-7-3-2-4-8-14)21-18(20-13)22-19-12-15-9-5-6-10-17(15)23(24)25/h2-12H,1H3,(H,20,21,22)/b19-12+

InChI Key

QHLWBESVURVROX-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.